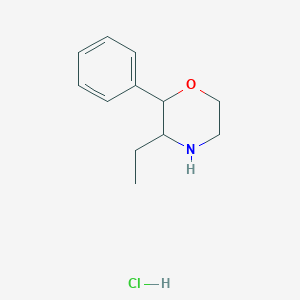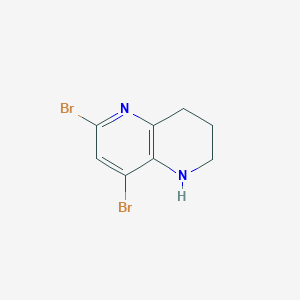
6,8-Dibromo-1,2,3,4-tetrahydro-1,5-naphthyridine
Descripción general
Descripción
6,8-Dibromo-1,2,3,4-tetrahydro-1,5-naphthyridine is a heterocyclic compound with the molecular formula C8H8Br2N2. This compound is part of the naphthyridine family, which consists of fused pyridine rings. The presence of bromine atoms at positions 6 and 8 makes it a valuable intermediate in organic synthesis and medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dibromo-1,2,3,4-tetrahydro-1,5-naphthyridine typically involves the bromination of 1,2,3,4-tetrahydro-1,5-naphthyridine. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agents under controlled conditions to ensure selective bromination at the desired positions .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves large-scale bromination reactions, followed by purification processes such as recrystallization or chromatography to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
6,8-Dibromo-1,2,3,4-tetrahydro-1,5-naphthyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding naphthyridine derivatives or reduction to remove the bromine atoms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
The major products formed from these reactions include various substituted naphthyridines, which can be further utilized in the synthesis of more complex molecules .
Aplicaciones Científicas De Investigación
6,8-Dibromo-1,2,3,4-tetrahydro-1,5-naphthyridine has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: Used as a building block for the construction of more complex heterocyclic compounds.
Material Science:
Mecanismo De Acción
The mechanism of action of 6,8-Dibromo-1,2,3,4-tetrahydro-1,5-naphthyridine is not well-documented. its reactivity is primarily due to the presence of bromine atoms, which can participate in various chemical reactions, leading to the formation of different products. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparación Con Compuestos Similares
Similar Compounds
1,2,3,4-Tetrahydro-1,5-naphthyridine: Lacks the bromine atoms, making it less reactive in certain substitution reactions.
6-Bromo-1,2,3,4-tetrahydro-1,5-naphthyridine: Contains only one bromine atom, leading to different reactivity and applications.
Uniqueness
6,8-Dibromo-1,2,3,4-tetrahydro-1,5-naphthyridine is unique due to the presence of two bromine atoms, which enhances its reactivity and makes it a valuable intermediate in various chemical syntheses .
Propiedades
IUPAC Name |
6,8-dibromo-1,2,3,4-tetrahydro-1,5-naphthyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Br2N2/c9-5-4-7(10)12-6-2-1-3-11-8(5)6/h4,11H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOCSRDXBNUJLNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=CC(=N2)Br)Br)NC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Br2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Thia-6-azabicyclo[3.1.1]heptane 4-methylbenzenesulfonate](/img/structure/B1435459.png)
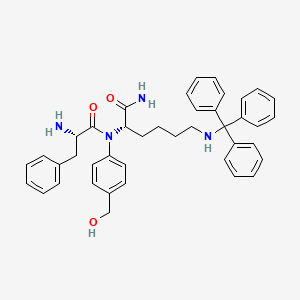
![tert-Butyl 3-oxo-7-oxa-2,10-diazaspiro[4.6]undecane-10-carboxylate](/img/structure/B1435461.png)


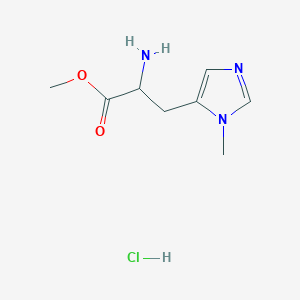
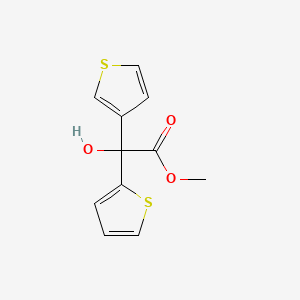
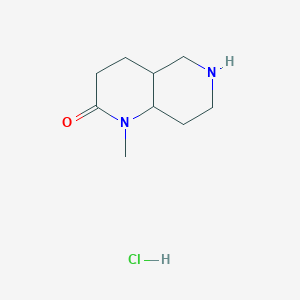
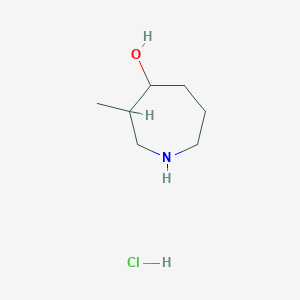
![(1R,2S,3S,4S,6R)-rel-5-Oxotricyclo[2.2.1.02,6]heptane-3-carboxylic Acid](/img/structure/B1435474.png)



